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molecular formula C8H8Cl2N2 B2356369 3,6-Dichloro-4-cyclobutylpyridazine CAS No. 107228-57-9

3,6-Dichloro-4-cyclobutylpyridazine

Cat. No. B2356369
M. Wt: 203.07
InChI Key: BHWXGEUPWBHWGS-UHFFFAOYSA-N
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Patent
US06303605B1

Procedure details

3,6-Dichloro-4-cyclobutylpyridazine (22.5 g, 0.11 mol) and hydrazine hydrate (34 ml, 0.66 mol) were heated at reflux in dioxane (280 ml) for 24 hours. Upon cooling the desired isomer crystallized from the reaction and was collected by filtration (13.3 g, 64%). 1H NMR (250 MHz , d6-DMSO) 1.68-1.86 (1H, m), 2.00-2.11 (3H, m), 2.29-2.38 (2H, m), 3.52-3.61 (1H, m), 4.35 (2H, br), 6.99 (1H, s), 8.06 (1H, br); MS (ES+) m/e 198 [MH]+, 200 [MH]+.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][C:7]=1[CH:8]1[CH2:11][CH2:10][CH2:9]1.O.[NH2:14][NH2:15]>O1CCOCC1>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:14][NH2:15])=[CH:6][C:7]=1[CH:8]1[CH2:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C1CCC1)Cl
Name
Quantity
34 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the desired isomer
CUSTOM
Type
CUSTOM
Details
crystallized from the reaction
FILTRATION
Type
FILTRATION
Details
was collected by filtration (13.3 g, 64%)

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1C1CCC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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